2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4
2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4
An In-Depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid CAS Number: 550346-18-4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2-Acetamido-3-fluorobenzoic acid is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.
This guide provides a comprehensive technical overview of 2-Acetamido-3-fluorobenzoic acid, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]
Physicochemical and Structural Properties
The compound is typically a white to yellow crystalline solid.[4] Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[2] It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[2][4]
| Property | Value | Source |
| CAS Number | 550346-18-4 | - |
| Molecular Formula | C₉H₈FNO₃ | [4] |
| Molecular Weight | 197.16 g/mol | [4][7] |
| Appearance | White to yellow crystalline solid | [4] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 401.6 ± 35.0 °C | [4] |
| Flash Point (Predicted) | 196.7 °C | [4] |
| InChI Key | CRYXMLONVFAWEC-UHFFFAOYSA-N | [2] |
Synthesis and Methodology
Caption: Two-step synthesis pathway to the target compound.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)
This protocol is adapted from a robust and validated procedure published in Organic Syntheses, a highly trusted source for experimental methodology.[8] The core of this reaction is the oxidative cleavage of the isatin ring system.
Causality: 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the α-keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).[8]
-
Oxidant Addition: While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]
-
Reaction Monitoring: Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]
-
Neutralization & Precipitation: Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.
-
Isolation and Purification: Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]
Protocol 2: N-Acetylation to 2-Acetamido-3-fluorobenzoic acid (Final Product)
This is a standard and highly efficient method for protecting or modifying an amino group.
Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.
-
Reaction: Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Acetamido-3-fluorobenzoic acid.
Spectroscopic Analysis and Characterization
While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.[3] These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.[11][12]
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.0-2.2 ppm (3H) for the acetyl (-COCH₃) protons. - A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling. - A broad singlet at lower field (>10 ppm) for the carboxylic acid proton (-COOH). - A broad singlet for the amide proton (-NH-), with its chemical shift being solvent-dependent. |
| ¹³C NMR | - A signal around 25 ppm for the acetyl methyl carbon. - Two signals in the carbonyl region: ~168-172 ppm for the carboxylic acid and ~169-173 ppm for the amide carbonyl. - Aromatic carbons will appear between ~110-140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F), and other aromatic carbons will show smaller two- and three-bond C-F couplings. |
| IR Spectroscopy | - A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. - A sharp N-H stretching band around 3300-3400 cm⁻¹. - Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. - A strong C-F stretching band in the fingerprint region, typically around 1200-1300 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 197). - Common fragmentation patterns including the loss of an acetyl group (-43 Da) or a water molecule (-18 Da). |
Applications in Drug Discovery and Materials Science
The primary value of 2-Acetamido-3-fluorobenzoic acid lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.
Caption: Potential applications derived from the core structure.
-
Medicinal Chemistry: Fluorinated benzoic acids are widely used in drug development.[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.[5]
-
PET Imaging: Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.[14][15] Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope ¹⁸F.
-
Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.[6] They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.[6]
Safety, Handling, and Storage
As with any laboratory chemical, 2-Acetamido-3-fluorobenzoic acid and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.[16][17][18]
-
Health Hazards:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][19]
-
Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[16]
-
-
Storage:
References
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. [Link]
-
ChemBK: 550346-18-4. [Link]
-
PubChem: 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. [Link]
-
National Institute of Standards and Technology: SAFETY DATA SHEET. [Link]
-
Fisher Scientific: SAFETY DATA SHEET. [Link]
-
2a biotech: Products. [Link]
-
Autech Industry Co.,Ltd.: 2-Acetamido-3-fluorobenzoic acid, CasNo.550346-18-4. [Link]
-
Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
-
Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. [Link]
- Google Patents: CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Supporting Information: General procedure for Ni-catalyzed carboxylation of aryl halides. [Link]
-
PubChem: 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [Link]
-
PubMed: Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. [Link]
-
ScienceDirect: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
ResearchGate: Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]
-
DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
ERIC: Spectroscopy Data for Undergraduate Teaching. [Link]
-
Wikipedia: 3-Fluorobenzoic acid. [Link]
-
Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones (2022). [Link]
Sources
- 1. 2-Acetamido-3-fluorobenzoic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 2. CAS 550346-18-4: 2-(Acetylamino)-3-fluorobenzoic acid [cymitquimica.com]
- 3. 550346-18-4|2-Acetamido-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]

